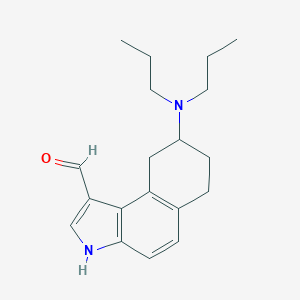
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including serotonergic and dopaminergic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be further modified to introduce the dipropylamino and carbaldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid.
Reduction: 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its interaction with serotonin and dopamine receptors, making it a candidate for studying neurotransmitter pathways.
Medicine: Potential therapeutic applications in treating neurological disorders due to its serotonergic and dopaminergic activity.
Industry: Possible use in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde involves its interaction with serotonin and dopamine receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and activity. The compound’s structure allows it to bind effectively to these receptors, influencing various signaling pathways involved in mood regulation, cognition, and motor control .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carboxylic acid
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-methanol
- 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-nitrile
Uniqueness
What sets 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde apart from its similar compounds is its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with both serotonin and dopamine receptors makes it a valuable compound for neurological research .
Propriétés
Numéro CAS |
136906-08-6 |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde |
InChI |
InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3 |
Clé InChI |
DSEPKSLFXGYPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O |
Key on ui other cas no. |
163562-15-0 |
Synonymes |
8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (R)-isomer 8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde, (S)-isomer 8-dbic OSU 191 OSU-191 OSU191 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















